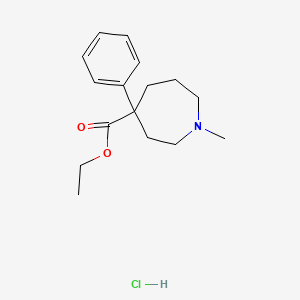
Triethanolamine thiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triethanolamine thiocyanate is an organic compound that combines the properties of triethanolamine and thiocyanate. Triethanolamine is a versatile compound used in various industrial applications due to its ability to act as a surfactant, emulsifier, and pH adjuster. Thiocyanate, on the other hand, is known for its role in various chemical reactions, particularly in the formation of coordination complexes. The combination of these two compounds results in a unique chemical entity with diverse applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
Triethanolamine thiocyanate can be synthesized through the reaction of triethanolamine with thiocyanic acid or its salts, such as ammonium thiocyanate. The reaction typically occurs in an aqueous medium and may require heating to facilitate the formation of the desired product. The general reaction can be represented as follows:
N(CH2CH2OH)3+HSCN→N(CH2CH2OH)3SCN+H2O
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where triethanolamine and thiocyanic acid or its salts are mixed under controlled conditions. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to ensure high yield and purity of the product. The resulting compound is then purified through processes such as crystallization or distillation.
化学反应分析
Types of Reactions
Triethanolamine thiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form different sulfur-containing compounds.
Substitution: The thiocyanate group can participate in substitution reactions, where it is replaced by other nucleophiles.
Complexation: this compound can form coordination complexes with metal ions, which are useful in various catalytic and industrial processes.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), nucleophiles (e.g., halides), and metal salts (e.g., copper sulfate). The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure, to ensure the stability of the compound.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation of the thiocyanate group can yield sulfonic acids, while substitution reactions can produce various thiocyanate derivatives.
科学研究应用
Triethanolamine thiocyanate has a wide range of applications in scientific research, including:
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Medicine: this compound is investigated for its potential therapeutic properties, including its role as an anti-inflammatory agent.
Industry: It is used in the formulation of various industrial products, such as corrosion inhibitors, surfactants, and emulsifiers.
作用机制
The mechanism of action of triethanolamine thiocyanate involves its ability to form coordination complexes with metal ions. The triethanolamine moiety acts as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms. This complexation enhances the reactivity of the metal ions, facilitating various chemical reactions. The thiocyanate group can also participate in redox reactions, contributing to the compound’s overall reactivity.
相似化合物的比较
Similar Compounds
Triethanolamine: A versatile compound used in various industrial applications, known for its ability to act as a surfactant, emulsifier, and pH adjuster.
Thiocyanate: Known for its role in various chemical reactions, particularly in the formation of coordination complexes.
Diethanolamine thiocyanate: Similar to triethanolamine thiocyanate but with two ethanolamine groups instead of three.
Uniqueness
This compound is unique due to its combination of triethanolamine and thiocyanate properties. This dual functionality allows it to participate in a wide range of chemical reactions and form stable coordination complexes with metal ions. Its versatility makes it valuable in various scientific research and industrial applications.
属性
CAS 编号 |
7048-26-2 |
|---|---|
分子式 |
C6H15NO3.CHNS C7H16N2O3S |
分子量 |
208.28 g/mol |
IUPAC 名称 |
2-[bis(2-hydroxyethyl)amino]ethanol;thiocyanic acid |
InChI |
InChI=1S/C6H15NO3.CHNS/c8-4-1-7(2-5-9)3-6-10;2-1-3/h8-10H,1-6H2;3H |
InChI 键 |
VTKGGWOFETWPBG-UHFFFAOYSA-N |
规范 SMILES |
C(CO)N(CCO)CCO.C(#N)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



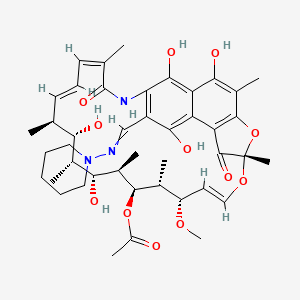
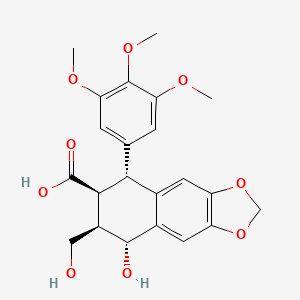

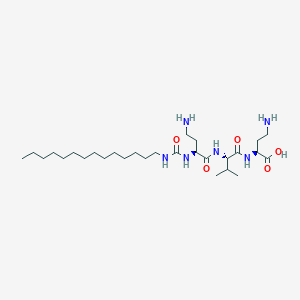

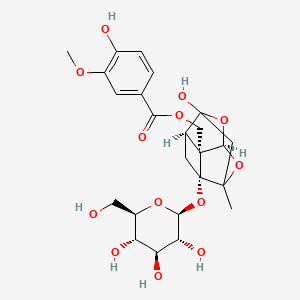
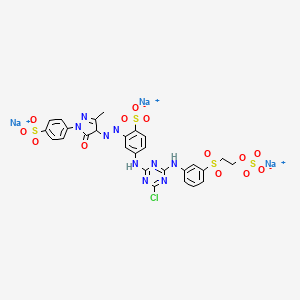
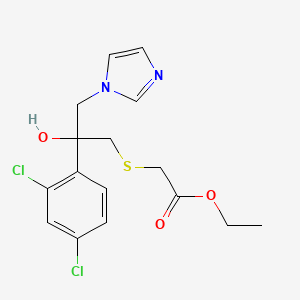
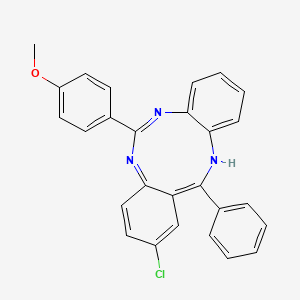
![[(3aS,4R,6R,7R,7aS)-4-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate](/img/structure/B12770441.png)


